molecular formula C15H10O3S B5911242 Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- CAS No. 24388-08-7

Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]-

Cat. No.: B5911242
CAS No.: 24388-08-7
M. Wt: 270.3 g/mol
InChI Key: WZFCZVJGQHEBMO-ZSOIEALJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- typically involves the condensation of 3,4-dihydroxybenzaldehyde with benzo[b]thiophen-3(2H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler structure without the additional functional groups.

    Benzo[b]thieno[2,3-d]thiophene: A more complex structure with additional thiophene rings.

    Benzo[b]selenophene: Similar structure with selenium replacing sulfur.

Uniqueness

Benzo[b]thiophen-3(2H)-one, 2-[(3,4-dihydroxyphenyl)methylene]- is unique due to the presence of the 3,4-dihydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFCZVJGQHEBMO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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